3-Hydrazino-6-(4-methylphenyl)pyridazine
Overview
Description
3-Hydrazino-6-(4-methylphenyl)pyridazine is a heterocyclic compound with the molecular formula C11H12N4. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyridazine ring substituted with a hydrazino group and a 4-methylphenyl group, making it a valuable building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It is known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that [6-(4-Methylphenyl)pyridazin-3-yl]hydrazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been found to influence a variety of biological processes, suggesting that they may affect multiple pathways .
Result of Action
Given the broad range of activities associated with pyridazinone derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-6-(4-methylphenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as sodium acetate . The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atoms with hydrazino groups. The reaction can be represented as follows:
3,6-dichloropyridazine+hydrazine hydrate→this compound
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-6-(4-methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-Hydrazino-6-(4-methylphenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazino-6-(4-methoxyphenyl)pyridazine
- 3-Hydrazino-6-(4-chlorophenyl)pyridazine
- 3-Hydrazino-6-(4-nitrophenyl)pyridazine
Uniqueness
3-Hydrazino-6-(4-methylphenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
[6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXDYMWBGQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423513 | |
Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18772-77-5 | |
Record name | Pyridazine, 3-hydrazinyl-6-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18772-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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